![molecular formula C28H31N5O3S B2879724 N-cyclohexyl-4-isobutyl-5-oxo-1-[(2-oxo-2-phenylethyl)thio]-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1114877-23-4](/img/structure/B2879724.png)
N-cyclohexyl-4-isobutyl-5-oxo-1-[(2-oxo-2-phenylethyl)thio]-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Description
N-cyclohexyl-4-isobutyl-5-oxo-1-[(2-oxo-2-phenylethyl)thio]-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C28H31N5O3S and its molecular weight is 517.65. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Prediction of Biological Activity
The synthesis of N-cyclohexyl-4-isobutyl-5-oxo-1-[(2-oxo-2-phenylethyl)thio]-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide and its derivatives has been a subject of research due to their potential biological activities. One study aimed to model the virtual library of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides to determine their probable biological activity spectrum and acute toxicity using PASS and GUSAR software. The synthesis involved converting corresponding methyl 3-aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylates into 3-aryl-2-hydrazino-4-oxo-3,4-dihydroquinazoline-7-carbohydrazides, followed by heating with acetylacetone. This process led to the formation of the target compounds, which showed potential antineurotic activity, particularly promising for male reproductive and erectile dysfunction treatment. The compounds were classified as slightly toxic or practically nontoxic (Danylchenko, Drushlyak, & Kovalenko, 2016).
Molecular Modifications and Derivative Studies
Further research explored the synthesis of polynuclear heterocyclic compounds based on the addition of cyclohexanone to o-cinnamoylbenzoic acid, leading to derivatives with structures like 4-phenyl-8a-hydroxyperhydrochroman-2-spiro-3′-phthalide. These studies highlight the versatility of the core chemical structure in generating a variety of compounds with potential biological activities, although not directly mentioning this compound, it points towards the synthetic routes and reactions applicable to similar compounds (Donchak, Kaminskii, & Tilichenko, 1986).
Antidepressant and Receptor Antagonist Potential
Another study on a similar compound, 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, has shown therapeutic potential as novel and rapid-acting antidepressant agents. These compounds exhibited potent adenosine receptor antagonist activity, suggesting a possible mechanism of action that could be relevant to the broader class of triazoloquinazoline derivatives. While not directly linked to this compound, this research underscores the potential neuropsychiatric applications of similar compounds (Sarges et al., 1990).
properties
IUPAC Name |
N-cyclohexyl-4-(2-methylpropyl)-5-oxo-1-phenacylsulfanyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N5O3S/c1-18(2)16-32-26(36)22-14-13-20(25(35)29-21-11-7-4-8-12-21)15-23(22)33-27(32)30-31-28(33)37-17-24(34)19-9-5-3-6-10-19/h3,5-6,9-10,13-15,18,21H,4,7-8,11-12,16-17H2,1-2H3,(H,29,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUVUEBXGFSHFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN=C4SCC(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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